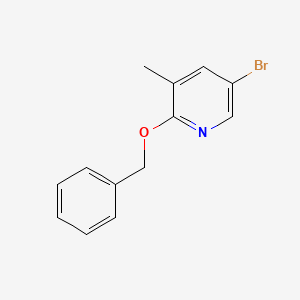
3-シアノ-3-(ピロリジン-1-イル)オキセタン
概要
説明
3-Cyano-3-(pyrrolidin-1-YL)oxetane is a chemical compound with the molecular formula C₈H₁₂N₂O. It is characterized by the presence of a cyano group and a pyrrolidine ring attached to an oxetane ring.
科学的研究の応用
3-Cyano-3-(pyrrolidin-1-YL)oxetane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-3-(pyrrolidin-1-YL)oxetane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of 3-Cyano-3-(pyrrolidin-1-YL)oxetane may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
化学反応の分析
Types of Reactions: 3-Cyano-3-(pyrrolidin-1-YL)oxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
作用機序
The mechanism of action of 3-Cyano-3-(pyrrolidin-1-YL)oxetane involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
3-Cyano-3-(morpholin-4-yl)oxetane: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
3-Cyano-3-(piperidin-1-yl)oxetane: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness: 3-Cyano-3-(pyrrolidin-1-YL)oxetane is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
特性
IUPAC Name |
3-pyrrolidin-1-yloxetane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-5-8(6-11-7-8)10-3-1-2-4-10/h1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJBUGXKSOUELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(COC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Spiro[piperidine-4,7'-[7H]thieno[2,3-c]pyran]-1-carboxylic acid, 2'-chloro-4',5'-dihydro-, 1,1-dimethylethyl ester](/img/structure/B581103.png)




